Ethyl 5-bromo-6-hydroxy-3-methylpicolinate Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Brand Name: Vulcanchem
CAS No.: 1849594-85-9
VCID: VC2892901
InChI: InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12)
SMILES: CCOC(=O)C1=C(C=C(C(=O)N1)Br)C
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

CAS No.: 1849594-85-9

Cat. No.: VC2892901

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate - 1849594-85-9

Specification

CAS No. 1849594-85-9
Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
IUPAC Name ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate
Standard InChI InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12)
Standard InChI Key YQXGIJOPAJQRQC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C(=O)N1)Br)C
Canonical SMILES CCOC(=O)C1=C(C=C(C(=O)N1)Br)C

Introduction

Chemical Structure and Properties

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (CAS: 1849594-85-9) is characterized by its pyridine ring structure with specific functional group attachments. The compound demonstrates both hydrophilic and lipophilic properties due to its functional group arrangement, making it valuable for various chemical applications.

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that define its behavior in different environments and reactions. These properties are summarized in Table 1 below:

PropertyValue
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Physical StateSolid
Density1.5±0.1 g/cm³
Boiling Point419.2±40.0 °C at 760 mmHg
Flash Point207.3±27.3 °C
XLogP3-AA1.5
LogP1.78
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area55.4 Ų
Vapor Pressure0.0±1.0 mmHg at 25°C
Index of Refraction1.571

The LogP value of 1.78 indicates moderate lipophilicity, suggesting the compound can cross biological membranes while also maintaining some water solubility . Its topological polar surface area of 55.4 Ų suggests potential for membrane permeability, an important consideration for medicinal chemistry applications .

Chemical Identifiers and Nomenclature

Several identifiers and alternative names exist for this compound, as shown in Table 2:

Identifier TypeValue
CAS Number1849594-85-9
IUPAC Nameethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate
InChIInChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12)
InChIKeyYQXGIJOPAJQRQC-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(C=C(C(=O)N1)Br)C

Common synonyms include:

  • Ethyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

  • ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate

  • 2-Pyridinecarboxylic acid, 5-bromo-6-hydroxy-3-methyl-, ethyl ester

Structural Features

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate contains several key structural features that contribute to its chemical behavior:

  • A pyridine ring with nitrogen at position 1

  • An ethyl ester group attached to the C-2 position

  • A methyl group at the C-3 position

  • A bromine atom at the C-5 position

  • A hydroxyl group at the C-6 position

The compound exists in a tautomeric equilibrium between the 6-hydroxy form and the 6-oxo form, with the latter being represented in many databases. This tautomerism affects its reactivity and binding properties in chemical and biological systems .

Chemical Reactivity

The reactivity of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is largely determined by its functional groups. Key reaction types include:

Reactions Involving the Bromine Substituent

The bromine atom at the C-5 position is particularly useful for:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.)

  • Halogen-metal exchange reactions

  • Nucleophilic aromatic substitution under specific conditions

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-6 position can participate in:

  • Esterification reactions

  • Etherification reactions

  • Hydrogen bonding interactions

  • Oxidation reactions

Reactions Involving the Ester Group

The ethyl ester functionality allows for:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification with other alcohols

  • Reduction to aldehydes or alcohols

  • Amidation reactions

Related Compounds and Derivatives

Several structurally related compounds share similarities with Ethyl 5-bromo-6-hydroxy-3-methylpicolinate:

  • Ethyl 5-bromo-3-methylpicolinate (CAS: 794592-13-5): A similar compound lacking the hydroxyl group at the C-6 position, with formula C9H10BrNO2 and molecular weight 244.08 g/mol .

  • 5-Bromo-6-hydroxynicotinic acid (CAS: 41668-13-7): The deesterified and demethylated analog, with formula C6H4BrNO3 .

  • Methyl 5-bromo-2-hydroxy-3-propionylbenzoate (CAS: 91099-82-0): A related benzoate compound that shares some structural similarities .

These related compounds offer alternative reactivity profiles and may be useful in similar applications or as precursors in the synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.

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